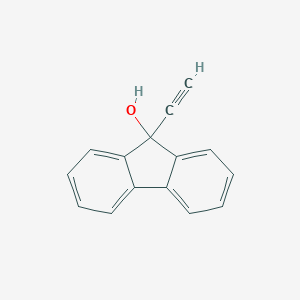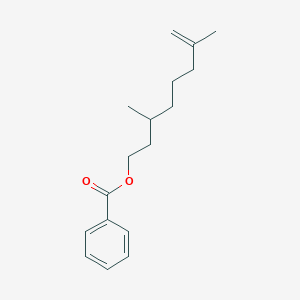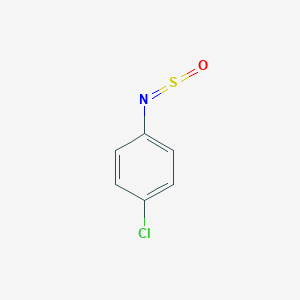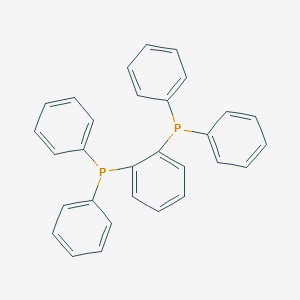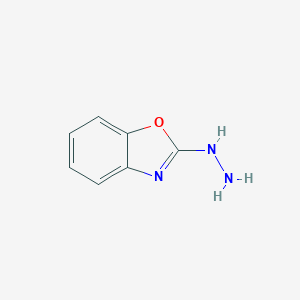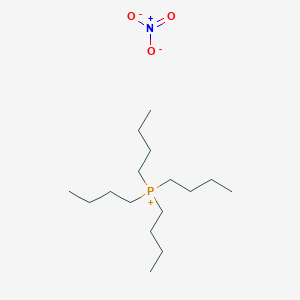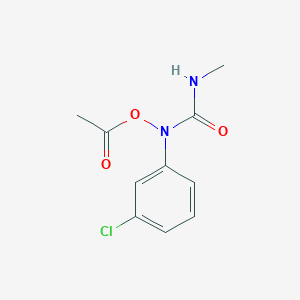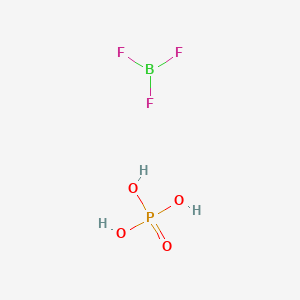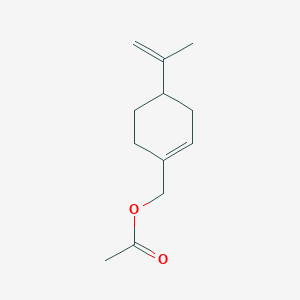![molecular formula C16H17Cl2N B085133 Bis[2-(4-chlorophenyl)ethyl]amine CAS No. 13026-02-3](/img/structure/B85133.png)
Bis[2-(4-chlorophenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-chlorophenyl)ethyl]amine, also known as BCEA, is a chemical compound that belongs to the class of aromatic amines. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. BCEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine involves its interaction with biological targets such as the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, which in turn affects various physiological functions. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
Bis[2-(4-chlorophenyl)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to have analgesic properties, which may be due to its interaction with the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have antidepressant and anxiolytic properties, which may be due to its ability to modulate the activity of the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have neuroprotective properties, which may be due to its ability to inhibit the activity of monoamine oxidase A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[2-(4-chlorophenyl)ethyl]amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, Bis[2-(4-chlorophenyl)ethyl]amine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Bis[2-(4-chlorophenyl)ethyl]amine. One potential direction is to study its potential as a drug molecule for the treatment of various neurological and psychiatric disorders. Another potential direction is to study its interactions with other biological targets, such as ion channels and transporters. Additionally, further research is needed to fully understand the mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine and its effects on various physiological functions.
Métodos De Síntesis
The synthesis of Bis[2-(4-chlorophenyl)ethyl]amine involves the reaction between 4-chlorobenzyl chloride and ethylenediamine under anhydrous conditions. The reaction takes place in the presence of a catalyst such as sodium carbonate or potassium carbonate. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Bis[2-(4-chlorophenyl)ethyl]amine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug molecule due to its ability to interact with biological targets. Bis[2-(4-chlorophenyl)ethyl]amine has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological functions including pain perception, memory, and mood regulation.
Propiedades
Número CAS |
13026-02-3 |
|---|---|
Nombre del producto |
Bis[2-(4-chlorophenyl)ethyl]amine |
Fórmula molecular |
C16H17Cl2N |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]ethanamine |
InChI |
InChI=1S/C16H17Cl2N/c17-15-5-1-13(2-6-15)9-11-19-12-10-14-3-7-16(18)8-4-14/h1-8,19H,9-12H2 |
Clave InChI |
BEOUZFHQERZIQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl |
Sinónimos |
Bis(4-chlorophenethyl)amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



